molecular formula C14H18Cl3N3O2S B6046269 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B6046269
M. Wt: 398.7 g/mol
InChI Key: RVPBLQVVGVYGMO-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-(4-hydroxyphenyl)ethanone with 2,2-dimethylpropanamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals[][3].

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the hydroxyphenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(4-pyrimidinylthio)ethyl)propanamide
  • 2,2,2-trichloro-1,1-dimethylethyl chloroformate

Uniqueness

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-hydroxyphenyl)carbamothioylamino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3N3O2S/c1-13(2,3)11(22)19-10(14(15,16)17)20-12(23)18-8-4-6-9(21)7-5-8/h4-7,10,21H,1-3H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPBLQVVGVYGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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